molecular formula C10H6FNO3 B1444675 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid CAS No. 1188032-12-3

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1444675
CAS No.: 1188032-12-3
M. Wt: 207.16 g/mol
InChI Key: UDWKAAPHEXGBGV-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C10H6FNO3. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe nitrile oxide can be generated in situ from the corresponding nitro compound using a base such as triethylamine .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include the use of microwave-assisted synthesis and solid-supported synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluorophenyl)isoxazole-3-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can enhance its biological activity and stability. This fluorine substitution can also influence the compound’s pharmacokinetic properties, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

5-(3-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKAAPHEXGBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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